5-oxothiomorpholine-3-carboxylic Acid

概述

描述

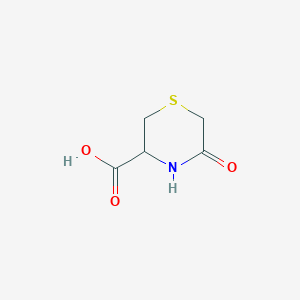

5-oxothiomorpholine-3-carboxylic acid is a heterocyclic compound with the molecular formula C5H7NO3S. It is a lactam derivative of thiomorpholine, characterized by the presence of a carboxylic acid group and a ketone group on the thiomorpholine ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxothiomorpholine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cysteine derivatives with suitable reagents to form the thiomorpholine ring, followed by oxidation to introduce the ketone group. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperatures and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

化学反应分析

Types of Reactions

5-oxothiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alcohols or amines in the presence of catalysts are employed for esterification or amidation reactions.

Major Products Formed

Oxidation: Products with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives.

Substitution: Esters and amides.

科学研究应用

Chemistry

5-Oxothiomorpholine-3-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

- Oxidation : Converting the compound into sulfoxides or sulfones.

- Reduction : Transforming the ketone group into an alcohol.

- Substitution Reactions : Engaging in nucleophilic substitutions at the carbonyl carbon or sulfur atom.

These reactions can be optimized using specific reagents such as sodium borohydride for reduction or m-chloroperbenzoic acid for oxidation .

Biology

The compound has garnered attention for its potential biological activities, including:

- Enzyme Inhibition : Research indicates that it can inhibit certain enzymes, making it valuable in drug development.

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antibacterial activity against resistant bacterial strains. For instance, one study highlighted its effectiveness as a new antibiotic agent against specific pathogens .

Medicine

In the medical field, ongoing research aims to explore the therapeutic applications of this compound. Its structure allows it to function as a lactam antibiotic, potentially offering alternatives to existing antibiotics with lower resistance profiles. The compound's mechanism involves binding to bacterial ribosomes, thus inhibiting protein synthesis crucial for bacterial survival .

Industry

This compound is also explored for its applications in material science. It is being investigated for the development of new polymers and catalysts that exhibit specific properties beneficial for industrial processes .

Case Studies and Research Findings

Several studies underscore the utility of this compound:

- Antibacterial Efficacy : A study demonstrated that this compound significantly inhibited the growth of resistant bacterial strains, showcasing its potential as a new antibiotic agent .

- Mechanistic Insights : Research focused on how modifications to the compound could enhance its binding affinity and efficacy against resistant bacteria, indicating avenues for drug optimization .

Comparative Analysis with Related Compounds

Understanding the uniqueness of this compound is essential when comparing it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiomorpholine-3-carboxylic acid | Lacks oxo group; different activities | Not specifically noted for strong antibacterial effects |

| (3S)-5-Oxothiomorpholine-3-carboxylic acid | Stereoisomer; potential activity differences | Requires further study to establish comparative efficacy |

This comparison highlights the distinctive properties of this compound, particularly its dual functional groups that enhance its reactivity and biological activity compared to its analogs .

作用机制

The mechanism of action of 5-oxothiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of the ketone and carboxylic acid groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity .

相似化合物的比较

Similar Compounds

- 5-oxo-1,4-thiazaperhydroine-3-carboxylic acid

- 5-oxo-3-thiomorpholinecarboxylic acid

- Carbocisteine lactam

Uniqueness

5-oxothiomorpholine-3-carboxylic acid is unique due to its specific structural features, such as the combination of a thiomorpholine ring with both a ketone and a carboxylic acid group. This unique structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

生物活性

5-Oxothiomorpholine-3-carboxylic acid (OTCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its notable biological activities, particularly as an antibiotic. This article delves into the compound's biological activity, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its lactam structure, which includes a thiomorpholine ring containing a sulfur atom. Its molecular formula is with a molecular weight of approximately 161.18 g/mol. The presence of a carboxylic acid functional group enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

The primary mechanism of action for this compound involves its ability to bind to bacterial ribosomes, thereby inhibiting protein synthesis. This action is similar to that of penicillin, but OTCA exhibits a higher affinity for ribosomal binding sites, making it effective against various bacterial strains .

Antibacterial Properties

Research indicates that OTCA demonstrates significant antibacterial activity. It has been shown to inhibit the growth of several bacterial strains, positioning it as a potential candidate for developing new antibacterial agents . The compound's effectiveness stems from its ability to disrupt essential processes in bacterial cells.

Additional Biological Activities

In addition to its antibacterial properties, OTCA has been explored for other biological activities:

- Anticancer Activity : Some studies suggest that derivatives of OTCA may exhibit anticancer properties, particularly against breast cancer cell lines like MCF-7. These compounds have shown promising results in vitro, indicating their potential as therapeutic agents .

- Synergistic Effects : Interaction studies have indicated that OTCA may have synergistic effects when used in combination with other antibiotics, enhancing overall efficacy against resistant bacterial infections.

Synthesis Methods

Several synthetic routes have been developed for the production of this compound. These methods vary in terms of yield and purity:

| Synthesis Method | Description | Yield | Purity |

|---|---|---|---|

| Method A | Cyclization of N-terminal S-carbamoylmethylcysteine | High | Variable |

| Method B | Reaction with thiourea and anhydrous potassium carbonate | Moderate | High |

| Method C | Direct synthesis from thiomorpholine derivatives | Low | Moderate |

These methods allow for the tailored production of OTCA depending on the desired application in research or pharmaceutical development.

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that OTCA effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL. This highlights its potential utility in treating common bacterial infections.

- Anticancer Activity : In vitro testing on MCF-7 cell lines showed that certain derivatives of OTCA exhibited significant cytotoxic effects compared to standard chemotherapy drugs like Doxorubicin. The IC50 values were reported at concentrations significantly lower than those required for conventional treatments .

- Resistance Mechanisms : Research into bacterial resistance mechanisms revealed that some strains develop mutations that reduce the binding efficacy of OTCA to ribosomal sites. Understanding these mechanisms is crucial for optimizing the compound's use in clinical settings.

常见问题

Basic Research Questions

Q. How does 5-oxothiomorpholine-3-carboxylic acid form during proteolytic digestion of cysteine-containing peptides?

- Mechanism : This compound arises from the cyclization of N-terminal carboxamidomethylated cysteine residues (alkylated with iodoacetamide) during sample preparation. The reaction involves the loss of 17 Da due to intramolecular cyclization, forming a six-membered ring structure (this compound) .

- Detection : Use HPLC coupled with mass spectrometry (e.g., MALDI-TOF-MS or electrospray-MS/MS) to identify the −17 Da mass shift. Modified peptides elute later than unmodified counterparts in reversed-phase chromatography due to altered hydrophobicity .

Q. What experimental conditions promote the cyclization of cysteine to this compound?

- Key Factors :

- Alkylation Agent : Iodoacetamide is a prerequisite for the reaction.

- Time : Overnight tryptic digestion at 37°C leads to ~51% conversion of cysteine residues.

- pH : Alkaline conditions (e.g., 100 mM ammonium bicarbonate, pH ~8) favor cyclization .

- Mitigation : Replace iodoacetamide with alternative alkylating agents (e.g., iodoacetic acid) to prevent cyclization .

Advanced Research Questions

Q. How can researchers distinguish this compound formation from other −17 Da modifications (e.g., pyroglutamic acid)?

- Analytical Strategies :

- Chromatography : Compare retention times; cysteine-derived cyclized peptides elute 1–2 min later than unmodified peptides under a 40-min gradient.

- MS/MS Fragmentation : Characterize the N-terminal modification via collision-induced dissociation (CID). The thiomorpholine ring produces distinct fragment ions (e.g., neutral loss of H₂S or CO) .

- Validation : Synthesize reference peptides with intentional cyclization and compare spectral patterns .

Q. What are the implications of unaccounted this compound formation in peptide mass fingerprinting?

- Data Contradictions : Failure to recognize the −17 Da shift may lead to false-negative identifications, especially in cysteine-rich proteins (e.g., integrins).

- Solution : Adjust database search parameters to include variable modifications (mass shift −17 Da at N-terminal cysteine). Tools like Mascot or Sequest can be configured to improve identification accuracy .

Q. How do reaction kinetics for cysteine cyclization compare to glutamine cyclization (pyroglutamic acid formation)?

- Kinetic Analysis :

- Cysteine : ~51% conversion after 18 hours.

- Glutamine : ~34% conversion under identical conditions.

- Time-Course Studies : Use MALDI-QqTOF to monitor degradation rates of model peptides (e.g., CCTESLVNR and QYYTVFDR). Plot peak area ratios (modified/unmodified) over time to derive rate constants .

Q. Can cyclization be minimized without compromising alkylation efficiency?

- Experimental Design :

- Alternative Alkylating Agents : Test chloroacetamide or vinylpyridine, which may reduce cyclization while maintaining cysteine protection.

- Shortened Digestion Time : Reduce tryptic digestion from overnight to 4–6 hours, balancing completeness of digestion with cyclization risk .

- Validation : Quantify residual unmodified peptides via isotopic labeling or stable isotope standards.

Q. Methodological Considerations

Q. What protocols ensure reliable detection of this compound in complex biological samples?

- Workflow :

Sample Prep : Alkylate with iodoacetamide, digest with trypsin, and desalt peptides.

HPLC-MS : Use a C18 column with a 0.1% trifluoroacetic acid/acetonitrile gradient.

Data Analysis : Annotate −17 Da shifts in MS1 and confirm with MS2 .

- Quality Control : Include a synthetic cyclized peptide as an internal standard.

Q. How does the presence of this compound affect downstream functional studies (e.g., protein-protein interactions)?

- Impact : The thiomorpholine ring may alter peptide conformation or binding affinity.

- Assessment : Perform circular dichroism (CD) spectroscopy or surface plasmon resonance (SPR) to compare modified/unmodified peptides .

属性

IUPAC Name |

5-oxothiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S/c7-4-2-10-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCITVSIKDJSWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393611 | |

| Record name | 5-oxothiomorpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14226-97-2 | |

| Record name | 5-oxothiomorpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。